molecular formula C25H25N3O4S2 B2466719 N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260906-19-1

N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2466719
CAS No.: 1260906-19-1
M. Wt: 495.61
InChI Key: DIGRBJUKLUXCBG-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Structure

Studies on similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, have revealed insights into their molecular conformations and crystal structures. The investigations on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, for example, showed molecules adopting a folded conformation, with specific inclinations between the pyrimidine and benzene rings. Such structural analyses contribute to our understanding of molecular interactions and can inform the design of related compounds for various applications (Subasri et al., 2017).

Synthetic Utility in Medicinal Chemistry

Compounds with the acetamide moiety, including variations like p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), have demonstrated their utility as versatile reagents in the synthesis of natural and pharmaceutical products. These reagents facilitate the production of substituted products, leading to the development of N-alkylacetamides, showcasing the importance of such chemical structures in the synthesis of therapeutic agents (Sakai et al., 2022).

Pharmacological Implications

Related research into thieno[2,3-d]pyrimidine derivatives has identified potent inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, highlighting the therapeutic potential of these compounds in treating diseases. For instance, certain analogues have been synthesized as potential dual inhibitors, displaying significant potency against human enzymes involved in nucleotide biosynthesis, which is crucial for developing anticancer and antimicrobial agents (Gangjee et al., 2008).

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-15-10-16(2)12-18(11-15)28-24(30)23-19(8-9-33-23)27-25(28)34-14-21(29)26-13-17-6-5-7-20(31-3)22(17)32-4/h5-12H,13-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGRBJUKLUXCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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